2-AMINO-4-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
Overview
Description
2-AMINO-4-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, hydroxy, iodo, methoxy, and cyanide. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. The process may start with the preparation of the chromene core, followed by the introduction of the amino, hydroxy, iodo, and methoxy groups through various substitution reactions. The final step often involves the addition of the cyanide group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The iodo group can be reduced to a hydrogen atom, altering the compound’s reactivity.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halides, acids, and bases under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the iodo group may result in a simpler hydrocarbon structure.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects could be explored. Its structure suggests it may have activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific applications, such as in the production of pharmaceuticals or specialty chemicals.
Mechanism of Action
The mechanism by which 2-AMINO-4-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s multiple functional groups allow it to form various interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions, which can modulate the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-4-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)-5-OXO-4H-CHROMEN-3-YL CYANIDE
- 2-AMINO-4-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-4H-CHROMEN-3-YL CYANIDE
Uniqueness
The uniqueness of 2-AMINO-4-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its specific combination of functional groups and the resulting chemical properties. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and potential biological activity.
Properties
IUPAC Name |
2-amino-4-(4-hydroxy-3-iodo-5-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19IN2O4/c1-19(2)6-12(23)16-14(7-19)26-18(22)10(8-21)15(16)9-4-11(20)17(24)13(5-9)25-3/h4-5,15,24H,6-7,22H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCSNRYSMSXKFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)I)O)OC)C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19IN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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